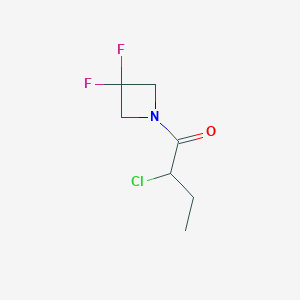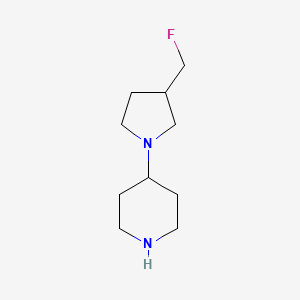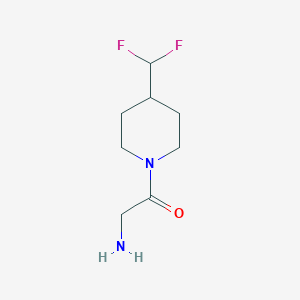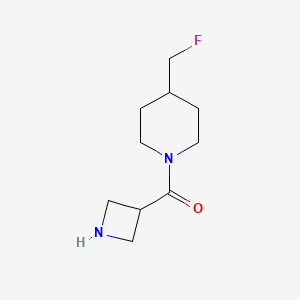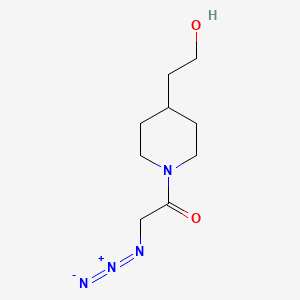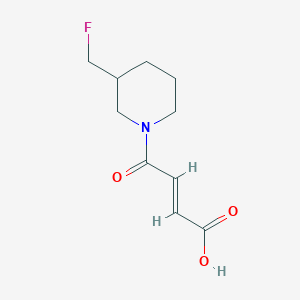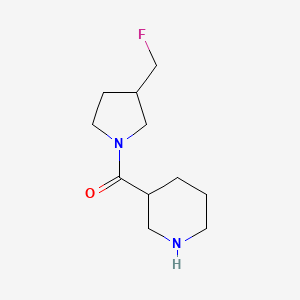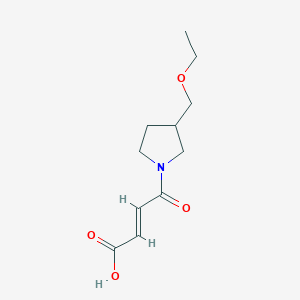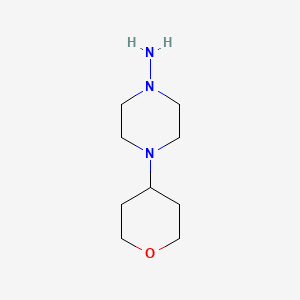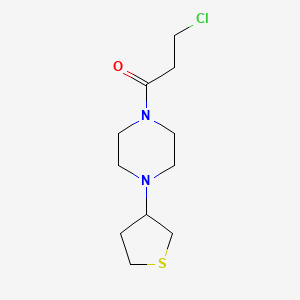
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, such as ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been synthesized using Gewald synthesis .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Thiophene is aromatic, as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene ring in the structure of “4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” could be exploited to develop new antimicrobial agents. These compounds can be designed to target specific microbial pathways, potentially leading to the development of novel antibiotics that are effective against resistant strains .
Pharmaceutical Development: Anti-inflammatory Drugs
The anti-inflammatory activity of thiophene derivatives makes them candidates for the development of new anti-inflammatory drugs. Research indicates that such compounds can modulate inflammatory pathways, providing relief from chronic inflammatory conditions without the side effects associated with current treatments .
Cancer Research: Antitumor Activity
Thiophene derivatives have shown promise in cancer research due to their antitumor properties. They can be synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .
Material Science: Corrosion Inhibitors
In the field of material science, thiophene derivatives are used as corrosion inhibitors for metals. This application is crucial in extending the life of metal structures and components, especially in harsh environments where corrosion is a significant problem .
Organic Electronics: Light-Emitting Diodes (LEDs)
Thiophene-based compounds are integral to the fabrication of organic light-emitting diodes (OLEDs). Their electronic properties allow for the development of efficient and long-lasting OLEDs, which are used in displays and lighting applications .
Neuropharmacology: Neurotransmitter Synthesis
The structural similarity of thiophene derivatives to certain neurotransmitters suggests potential applications in neuropharmacology. These compounds could be used to study neurotransmitter synthesis, receptor binding, and the modulation of neural pathways .
Enzyme Inhibition: Kinase Inhibitors
Thiophene derivatives have been identified as potent kinase inhibitors. They can be used to study the role of kinases in various diseases and may lead to the development of new treatments for conditions such as diabetes and cancer .
Antioxidant Research: Free Radical Scavengers
The antioxidant properties of thiophene derivatives make them valuable as free radical scavengers. This application is important in the context of oxidative stress-related diseases, where these compounds could help in mitigating cellular damage .
Mécanisme D'action
While the specific mechanism of action for “4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” is not available, thiophene derivatives have been found to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Orientations Futures
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPQPWWLOWMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



